



## Application Notes and Protocols for OD-1 Induced Seizure Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

OD-1, a peptide toxin isolated from the venom of the Iranian yellow scorpion (Odonthobuthus doriae), has emerged as a potent tool for the induction of seizures in preclinical research.[1][2] As a specific activator of voltage-gated sodium channels (NaV), OD-1 offers a distinct mechanism for inducing neuronal hyperexcitability compared to traditional chemoconvulsants. [1][2] These application notes provide detailed protocols for utilizing OD-1 to create robust seizure models, along with quantitative data and visualizations to support experimental design and interpretation. The OD-1-mediated modifications of the voltage-gated sodium current (INa) result in altered neuronal electrical activity in vivo, presenting a novel model for studying seizure pathophysiology and evaluating the efficacy of anti-epileptic drug candidates.[1][2]

### **Mechanism of Action**

OD-1 functions as an activator of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] Specifically, OD-1 binds to these channels and shifts the steady-state inactivation curve to a less negative potential, leading to an increased influx of sodium ions upon membrane depolarization.[1] This enhanced sodium current increases neuronal excitability, raises the frequency of spontaneous action potentials, and can ultimately trigger seizure activity.[1][2][3] The pro-convulsant effects of OD-1 can be attenuated by sodium channel-blocking anti-epileptic drugs, such as carbamazepine.[1][2]



## Signaling Pathway of OD-1 Induced Neuronal Hyperexcitability



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Caption: OD-1 binds to and activates voltage-gated sodium channels, leading to seizure activity.

### **Applications**

The OD-1 induced seizure model is particularly useful for:

- Studying the role of sodium channel dysfunction in epilepsy: By directly targeting NaV channels, this model allows for the specific investigation of how their over-activation contributes to seizure generation and propagation.
- Screening and validation of anti-epileptic drugs (AEDs): The model provides a platform to
  test the efficacy of novel AEDs that target sodium channels or other components of neuronal
  excitability. The known sensitivity of the model to carbamazepine makes it a good positive
  control.[1][2]
- Investigating mechanisms of seizure-induced neuronal injury: The acute and robust seizure
  phenotype induced by OD-1 can be used to study the downstream cellular and molecular
  consequences of intense neuronal firing.

# Data Presentation In Vitro Electrophysiological Effects of OD-1

The following table summarizes the quantitative effects of OD-1 on voltage-gated sodium currents (INa) in mHippoE-14 hippocampal neurons.



Parameter	Value	Reference
EC50 for INa Activation	0.71 μΜ	[1]
Hill Coefficient	1.3	[1]

### In Vivo Seizure Induction with OD-1

Intrahippocampal injection of OD-1 in mice leads to a significantly higher frequency of spontaneous seizures and epileptiform discharges compared to conventional models.

Seizure Model	Key Findings	Reference
OD-1 (Intrahippocampal)	Significantly higher frequency of spontaneous seizures and epileptiform discharges.	[1][2]
Lithium-Pilocarpine (Intraperitoneal)	Lower frequency of spontaneous seizures compared to OD-1.	[1]
Kainic Acid (Intraperitoneal)	Lower frequency of spontaneous seizures compared to OD-1.	[1]

# Experimental Protocols Protocol 1: In Vitro Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the effect of OD-1 on voltage-gated sodium currents in a neuronal cell line.

Cell Line: mHippoE-14 hippocampal neurons

#### Solutions:

• External Solution (Ca2+-free Tyrode's solution): 150 mM NaCl, 4 mM KCl, 2 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.



Internal Pipette Solution: 130 mM Cs-Aspartate, 20 mM CsCl, 1 mM MgCl2, 3 mM MgATP,
 0.1 mM Na2GTP, 0.1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

#### Procedure:

- Culture mHippoE-14 cells on sterile glass coverslips.
- Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with the external solution.
- Establish whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5  $M\Omega$  resistance) filled with the internal solution.
- Record baseline INa by applying depolarizing voltage steps.
- Apply OD-1 at various concentrations (e.g., 0.1  $\mu$ M to 10  $\mu$ M) to the external solution and record the changes in INa amplitude and kinetics.
- To test for inhibition, co-apply OD-1 with a sodium channel blocker like tetrodotoxin (TTX) or an anti-epileptic drug like carbamazepine.

## Protocol 2: In Vivo Seizure Induction via Stereotaxic Intrahippocampal Injection

This protocol describes the procedure for inducing seizures in mice using a stereotaxic injection of OD-1 into the hippocampus.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

#### Materials:

- OD-1 peptide toxin
- Sterile saline
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)



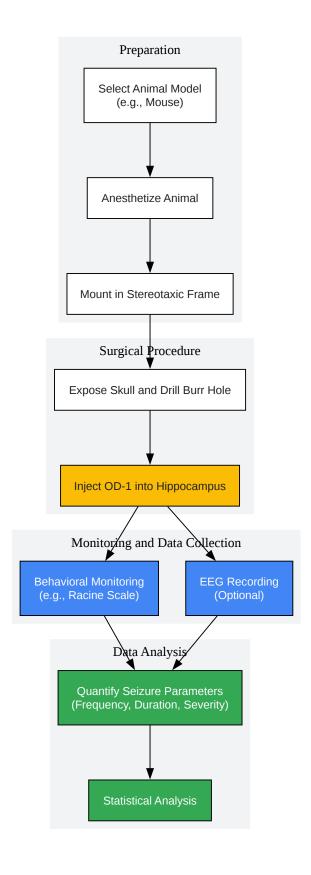
- Microinjection pump and syringe
- EEG recording system (optional, but highly recommended)

#### Procedure:

- Anesthetize the animal and mount it in the stereotaxic frame.
- Expose the skull and identify the coordinates for the hippocampus (e.g., for mice: AP -2.0 mm, ML ±1.5 mm, DV -1.8 mm from bregma).
- Drill a small burr hole at the target coordinates.
- Lower a microinjection needle to the target depth.
- Inject a solution of OD-1 (e.g., 1 μM in sterile saline, total volume of 1-2 μL) at a slow, controlled rate (e.g., 0.2 μL/min).
- After injection, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
- Slowly retract the needle and suture the incision.
- Monitor the animal for seizure activity, both behaviorally (e.g., using the Racine scale) and electrophysiologically (if using EEG).
- For drug testing studies, administer the test compound (e.g., carbamazepine) prior to or after the OD-1 injection and compare seizure parameters to a vehicle-treated control group.

## Experimental Workflow for In Vivo Seizure Modeling with OD-1





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Caption: Workflow for inducing and analyzing seizures using intrahippocampal OD-1 injection.



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